1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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Overview
Description
1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound that features both sulfonyl and diazepane functional groups
Preparation Methods
The synthesis of 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Chemical Reactions Analysis
1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The diazepane ring can interact with receptor sites, potentially modulating receptor activity and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane include:
1-(benzylsulfonyl)-4-(pyrazol-4-yl)-1,4-diazepane: Lacks the methyl group on the pyrazole ring.
1-(benzylsulfonyl)-4-((1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane: Lacks the methyl group on the pyrazole ring.
1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-3-yl)sulfonyl)-1,4-diazepane: The pyrazole ring is substituted at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-benzylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-18-13-16(12-17-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASADGAKAIZMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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